1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
OSM-S-4 is a compound developed by the Open Source Malaria consortium as part of their Series 4 compounds. These compounds are designed to combat malaria by targeting the malaria parasite, Plasmodium falciparum. OSM-S-4 has shown potent activity against the parasite in both in vitro and in vivo studies .
Preparation Methods
The synthesis of OSM-S-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial production methods for OSM-S-4 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
OSM-S-4 undergoes several types of chemical reactions, including:
Oxidation: OSM-S-4 can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms.
Substitution: OSM-S-4 can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
OSM-S-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazolopyrazine derivatives.
Biology: OSM-S-4 is employed in biological studies to understand its effects on the malaria parasite and its potential as an antimalarial agent.
Medicine: The compound is investigated for its therapeutic potential in treating malaria and other parasitic infections.
Mechanism of Action
The mechanism of action of OSM-S-4 involves the inhibition of PfATP4, an essential ion pump in the membrane of the malaria parasite. This pump regulates intracellular sodium and hydrogen ion concentrations. By inhibiting PfATP4, OSM-S-4 disrupts the ion balance within the parasite, leading to its death. The molecular targets and pathways involved in this process include the binding of OSM-S-4 to the active site of PfATP4, preventing its normal function .
Comparison with Similar Compounds
OSM-S-4 is unique compared to other similar compounds due to its high potency and specific mechanism of action. Similar compounds include other triazolopyrazine derivatives developed by the Open Source Malaria consortium, such as OSM-S-106 and OSM-S-291. These compounds also target PfATP4 but may differ in their chemical structure, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSNGSYVRLIXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407483 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519151-74-7 |
Source
|
Record name | 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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